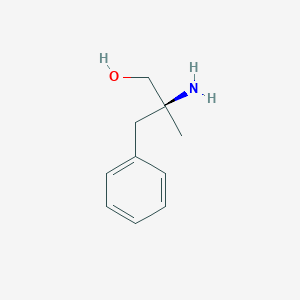

(S)-2-amino-2-methyl-3-phenylpropan-1-ol

Description

Significance of Chiral Amino Alcohol Scaffolds in Organic Chemistry

Chiral amino alcohols are organic compounds that contain both an amine and an alcohol functional group, with at least one stereocenter. This structural motif is of paramount importance in organic chemistry for several reasons. westlake.edu.cnresearchgate.net They are integral components of many natural products, pharmaceuticals, and agrochemicals. westlake.edu.cn Furthermore, their ability to form complexes with metals makes them crucial as chiral ligands and catalysts in asymmetric catalysis. researchgate.netalfa-chemistry.com

The synthesis of enantiomerically pure amino alcohols is a significant challenge in organic synthesis. acs.org Traditional methods often require multiple steps and the use of protecting groups, which can be inefficient. researchgate.net Consequently, the development of novel and efficient synthetic routes to access these valuable compounds is an active area of research. westlake.edu.cnacs.org Strategies such as asymmetric transfer hydrogenation of unprotected α-ketoamines and biocatalysis using engineered enzymes are being explored to streamline their production. acs.orgfrontiersin.org

The versatility of chiral amino alcohols extends to their use as synthons, which are molecular fragments used to build more complex molecules. researchgate.net Their inherent chirality can be transferred to new stereocenters during a reaction, making them indispensable tools for the construction of complex chiral molecules.

Overview of (S)-2-amino-2-methyl-3-phenylpropan-1-ol as a Prototypical Chiral Building Block

This compound, a derivative of the amino acid phenylalanine, serves as an excellent example of a chiral building block. medchemexpress.com Its structure incorporates a primary amine, a primary alcohol, and a chiral center, providing multiple points for chemical modification and interaction.

The presence of both amine and alcohol functionalities allows it to participate in a wide range of chemical transformations. For instance, it can be used in the synthesis of oxazolines, which are important ligands for asymmetric catalysis. The compound's steric hindrance, due to the methyl group at the C2 position, can influence the stereochemical outcome of reactions in which it is involved.

The table below summarizes some of the key physicochemical properties of this compound and related compounds.

| Property | This compound | (S)-(-)-2-Amino-3-phenyl-1-propanol | (S)-2-methyl-3-phenylpropan-1-ol |

| Molecular Formula | C₁₀H₁₅NO | C₉H₁₃NO | C₁₀H₁₄O |

| Molecular Weight | 165.23 g/mol | 151.21 g/mol | 150.22 g/mol |

| Appearance | Not specified | Solid | Not specified |

| Melting Point | Not specified | 92-94 °C | Not specified |

| Optical Activity | Not specified | [α]22/D −22.8°, c = 1.2 in 1 M HCl | Not specified |

| CAS Number | 84773-29-5 | 3182-95-4 | 22436-06-2 |

Data sourced from PubChem and Sigma-Aldrich. nih.govsigmaaldrich.comnih.gov

The development of synthetic methods to produce this compound and its analogs is an ongoing endeavor. Research has explored various synthetic routes, including those starting from Baylis-Hillman adducts. rasayanjournal.co.in These efforts aim to provide efficient access to this and other chiral amino alcohols, thereby facilitating their broader application in asymmetric synthesis and the development of new chiral drugs and materials.

Structure

3D Structure

Properties

Molecular Formula |

C10H15NO |

|---|---|

Molecular Weight |

165.23 g/mol |

IUPAC Name |

(2S)-2-amino-2-methyl-3-phenylpropan-1-ol |

InChI |

InChI=1S/C10H15NO/c1-10(11,8-12)7-9-5-3-2-4-6-9/h2-6,12H,7-8,11H2,1H3/t10-/m0/s1 |

InChI Key |

HYRNHINXZCYRME-JTQLQIEISA-N |

Isomeric SMILES |

C[C@](CC1=CC=CC=C1)(CO)N |

Canonical SMILES |

CC(CC1=CC=CC=C1)(CO)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for S 2 Amino 2 Methyl 3 Phenylpropan 1 Ol

Enantioselective Synthesis Strategies

The creation of the stereogenic center in (S)-2-amino-2-methyl-3-phenylpropan-1-ol with high enantiopurity is the primary challenge in its synthesis. Researchers have devised multiple strategies to address this, primarily focusing on catalytic asymmetric transformations that can induce the desired chirality in a controlled and efficient manner.

Catalytic Asymmetric Reduction Protocols

Catalytic asymmetric reduction of a suitable prochiral precursor, such as an α-amino ketone, is one of the most direct and widely explored routes for the synthesis of chiral β-amino alcohols like this compound. This approach relies on the use of a chiral catalyst to control the facial selectivity of the reduction of the carbonyl group.

The diastereoselective reduction of a chiral, non-racemic precursor intermediate is a powerful strategy for the synthesis of enantiomerically pure compounds. In the context of synthesizing this compound, this would typically involve the reduction of a chiral α-amino ketone precursor where the stereochemistry of the adjacent α-carbon is already established. The inherent chirality of the starting material can influence the stereochemical outcome of the ketone reduction, leading to the preferential formation of one diastereomer.

While specific examples for the diastereoselective reduction of a direct precursor to this compound are not extensively documented in publicly available literature, the general principles of substrate-controlled diastereoselective reductions are well-established. The choice of reducing agent and reaction conditions can significantly impact the diastereomeric ratio of the product. For instance, the use of bulky reducing agents may lead to higher diastereoselectivity due to enhanced steric differentiation of the two faces of the carbonyl group.

Asymmetric hydrogenation of prochiral α-amino ketones is a highly efficient method for producing chiral β-amino alcohols. This technique utilizes transition metal catalysts complexed with chiral ligands to deliver hydrogen to the carbonyl group in a stereoselective manner.

Recent advancements have highlighted the efficacy of cobalt-catalyzed asymmetric hydrogenation for the synthesis of chiral vicinal amino alcohols from α-primary amino ketones. acs.orgnih.gov These methods demonstrate high yields and excellent enantioselectivities (up to 99% ee) and can be performed on a gram scale with low catalyst loading. acs.org The reaction proceeds through an amino-group-assisted coordination mechanism, where the primary amine of the substrate coordinates to the metal center, facilitating the stereoselective reduction of the adjacent ketone. acs.orgnih.gov

A range of functionalized aryl rings on the α-primary amino ketones are well-tolerated in these reactions, suggesting that a precursor like 2-amino-2-methyl-1-phenylpropan-1-one (B92419) could be a suitable substrate for this transformation to yield this compound. The general conditions for such a reaction, based on analogous systems, are presented in the table below.

Table 1: Representative Conditions for Cobalt-Catalyzed Asymmetric Hydrogenation of α-Primary Amino Ketones

| Catalyst System | Substrate | Solvent | H₂ Pressure (atm) | Temperature (°C) | Time (h) | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| Co(BF₄)₂·6H₂O / Chiral Ligand | α-Primary Amino Ketone | Methanol | 50 | 50 | 0.5 | >95 | up to 99 | acs.orgnih.gov |

| Co(OAc)₂ / Chiral Ligand / Zn | α-Primary Amino Ketone | Methanol | 50 | 50 | 0.5 | >95 | up to 99 | acs.orgnih.gov |

This table presents generalized conditions based on published data for analogous substrates and is intended to be illustrative of the potential for this methodology.

Furthermore, asymmetric transfer hydrogenation (ATH) offers an alternative to using high-pressure hydrogen gas. ATH typically employs a hydrogen donor, such as isopropanol (B130326) or formic acid, in the presence of a chiral transition metal catalyst. Ruthenium-based catalysts with chiral diamine ligands have been shown to be effective for the ATH of α-amino ketones, providing good to high enantiomeric excesses and excellent yields. researchgate.net

Transition-Metal-Catalyzed Hydroamination Methodologies

Transition-metal-catalyzed hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, represents an atom-economical approach to the synthesis of amines. While not a direct route to this compound from a simple alkene, it can be a key step in a multi-step synthesis.

Copper-catalyzed intermolecular hydroamination has emerged as a powerful tool for the synthesis of chiral amines. These reactions can be rendered enantioselective through the use of chiral ligands on the copper catalyst. Although a direct application to the synthesis of this compound has not been specifically reported, the hydroamination of a suitably functionalized alkene precursor could provide a key intermediate. For instance, the hydroamination of an allylic alcohol derivative could be a potential, albeit challenging, route.

Asymmetric Cross-Coupling Reactions

Asymmetric cross-coupling reactions offer a versatile platform for the construction of carbon-carbon and carbon-heteroatom bonds with high enantioselectivity. While direct cross-coupling to form the C-N bond of this compound is not a common strategy, these methods can be employed to synthesize chiral precursors. For example, the asymmetric arylation of an enolate derived from a protected 2-aminopropanoic acid derivative could be a potential route to introduce the phenyl group stereoselectively. However, the construction of the quaternary stereocenter in the target molecule via this method presents significant challenges.

Chromium-Catalyzed Asymmetric Aza-Pinacol Couplings

A significant advancement in the synthesis of chiral β-amino alcohols is the development of chromium-catalyzed asymmetric cross aza-pinacol coupling of aldehydes and N-sulfonyl imines. organic-chemistry.orgnih.gov This method effectively addresses the challenges of both chemoselectivity and stereoselectivity. organic-chemistry.org The reaction proceeds through a radical-polar crossover mechanism, involving an α-amino radical intermediate rather than a ketyl radical. organic-chemistry.orgnih.gov

A key to this process is the chiral chromium catalyst, which serves multiple roles. It facilitates the chemoselective single-electron reduction of the imine, intercepts the resulting radical to prevent unwanted side reactions, and directs the chemo- and stereoselective addition to aldehydes. nih.gov This protocol demonstrates broad substrate compatibility, accommodating aromatic, aliphatic, and heteroaromatic aldehydes, and tolerates various functional groups like halides, boronates, and olefins. organic-chemistry.org The result is the formation of β-amino alcohols with vicinal stereocenters in high diastereoselectivity and enantioselectivity. organic-chemistry.org

Table 1: Chromium-Catalyzed Asymmetric Aza-Pinacol Coupling

| Feature | Description |

|---|---|

| Catalyst | Chiral Chromium Complex |

| Mechanism | Radical-polar crossover via α-amino radical |

| Key Advantages | High chemoselectivity, diastereoselectivity, and enantioselectivity |

| Substrate Scope | Broad, including various aldehydes and functional groups |

Biocatalytic Pathways

Biocatalysis has emerged as a powerful and environmentally benign approach for producing chiral amines, offering high selectivity and reducing the need for traditional resolution methods. nih.gov

Enzyme-Mediated Synthesis from Chiral Precursors

Enzyme-mediated synthesis provides an effective route to enantiomerically pure compounds. For instance, the synthesis of duloxetine (B1670986) intermediate (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol has been achieved using immobilized Saccharomyces cerevisiae. researchgate.net In other applications, transaminases have been engineered through directed evolution to exhibit high activity and selectivity for the synthesis of chiral amines from ketone precursors. nih.gov This approach starts with an enzyme that has the basic catalytic machinery but little to no activity towards the target substrate. Through techniques like substrate walking and modeling, mutations are introduced to create a variant with the desired activity, which is then further optimized for industrial-scale production. nih.gov

Another chemoenzymatic strategy involves the use of carbonyl reductases for the enantiodetermining step. researchgate.net Newly isolated enzymes, such as those from Rhodosporidium toruloides, have demonstrated excellent activity and enantioselectivity in the production of chiral intermediates. researchgate.net

Synthesis from Natural Chiral Pool Feedstocks (e.g., Amino Acids)

The use of naturally occurring chiral molecules, such as amino acids, as starting materials is a common strategy in asymmetric synthesis. medchemexpress.com For example, (S)-2-amino-2-methyl-3-phenylpropanoic acid is a derivative of the amino acid phenylalanine. medchemexpress.com The inherent chirality of these precursors can be leveraged to produce enantiomerically pure target molecules. The synthesis of L-erythro-(1R,2S)-2-amino-1-phenylpropan-1-ol from L-(R)-phenylacetylcarbinol is an example of a stereoselective process starting from a chiral precursor. google.com This process involves reductive amination followed by catalytic reduction to yield the desired product with high stereoselectivity. google.com

Stereoselective Ring-Opening Reactions of Cyclic Precursors

Stereoselective ring-opening of cyclic precursors is another effective method for synthesizing chiral molecules. For instance, the polymerization of racemic lactide initiated by certain metal complexes can proceed in a stereoselective manner to produce polylactic acid with a specific tacticity. rsc.org In the context of aminophosphonates, the ring-opening of enantiomerically enriched (aziridin-2-yl)methylphosphonates with various nucleophiles serves as a key step in synthesizing a range of functionalized phosphonates. mdpi.com This strategy allows for the controlled introduction of different functional groups while maintaining the stereochemical integrity of the molecule. mdpi.com

Resolution Techniques for Enantiomeric Enrichment

When a synthesis results in a racemic mixture, resolution techniques are employed to separate the enantiomers.

Diastereomeric Salt Formation and Crystallization

A widely used method for resolving racemic mixtures of amines is through the formation of diastereomeric salts. libretexts.org This technique involves reacting the racemic amine with a chiral acid, such as (+)-tartaric acid. libretexts.org The resulting products are diastereomeric salts, which, unlike enantiomers, have different physical properties, including solubility. libretexts.orgyoutube.com

This difference in solubility allows for their separation by fractional crystallization. libretexts.org The less soluble diastereomeric salt will crystallize out of the solution first, enriching the crystals in one enantiomer. youtube.com After separation, the desired enantiomer can be recovered by treating the diastereomeric salt with a base to neutralize the chiral acid. youtube.com The selection of the appropriate chiral resolving agent and solvent system is crucial for achieving efficient separation. google.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol |

| (S)-2-amino-2-methyl-3-phenylpropanoic acid |

| L-erythro-(1R,2S)-2-amino-1-phenylpropan-1-ol |

| L-(R)-phenylacetylcarbinol |

| (+)-tartaric acid |

| Duloxetine |

| Phenylalanine |

| Polylactic acid |

Chromatographic Resolution Methods

Chromatographic resolution stands as a cornerstone for the separation of enantiomers, offering a powerful and widely adopted approach for both analytical and preparative scale purification of chiral compounds like this compound. This methodology relies on the differential interaction of enantiomers with a chiral environment, most commonly a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation. yakhak.org The selection of the appropriate CSP and chromatographic conditions is critical for achieving successful enantiomeric separation. yakhak.org

High-performance liquid chromatography (HPLC) is a predominant technique for chiral separations due to its efficiency and versatility. nih.gov The development of various CSPs has been instrumental in the advancement of this field. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) phenylcarbamates, are particularly effective for resolving a wide range of chiral molecules, including amines and amino alcohols. yakhak.orgresearchgate.net The enantioselective recognition mechanism of these CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which are influenced by the structure of the analyte and the specific substituents on the phenylcarbamate selector. yakhak.org

In addition to HPLC, comprehensive two-dimensional gas chromatography (GCxGC) presents a high-resolution alternative, especially for volatile or derivatized amino compounds. nih.gov This technique offers enhanced separation power by employing two columns with different selectivity. nih.gov For non-volatile or polar compounds like amino alcohols, derivatization is often a necessary step to increase volatility and improve chromatographic behavior. nih.govsigmaaldrich.com

The successful chromatographic resolution of chiral amino alcohols is dependent on several factors, including the choice of the stationary phase, the composition of the mobile phase, and the detector used. yakhak.org

Detailed Research Findings

While specific studies detailing the chromatographic resolution of this compound are not extensively documented in publicly available literature, the principles and methods are well-established through research on structurally analogous compounds. The data from these studies provide a strong foundation for developing a successful separation method for the target compound.

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is recognized as one of the most effective techniques for determining enantiomeric composition. yakhak.org Polysaccharide-based CSPs, particularly those derived from amylose and cellulose phenylcarbamates, have demonstrated broad applicability in resolving chiral amines and related compounds. yakhak.orgresearchgate.net For instance, studies on similar chiral amines have shown that columns like Chiralpak® IE and Chiralcel® OD-H can provide excellent enantioselectivity. yakhak.org The mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like 2-propanol), plays a crucial role, and its composition must be optimized to achieve the desired separation. yakhak.org

In some cases, derivatization of the amino group is employed to enhance detectability and improve chiral recognition by the stationary phase. Reagents such as 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) can be used, allowing for highly sensitive fluorescence detection in addition to standard UV detection. researchgate.net

The following tables summarize findings from chromatographic separations of structurally related chiral amines and amino acids, which inform the potential conditions for resolving the enantiomers of 2-amino-2-methyl-3-phenylpropan-1-ol.

Table 1: HPLC Resolution of Chiral Amines and Amino Acid Esters

| Compound Type | Chiral Stationary Phase (CSP) | Mobile Phase (v/v) | Detection | Key Findings | Reference |

|---|---|---|---|---|---|

| Chiral Amines (NBD derivatives) | Chiralpak® IE | 20% 2-Propanol/Hexane | UV (310 nm) & Fluorescence (Ex: 470 nm, Em: 530 nm) | Showed the highest enantioselectivities for chiral amines among the tested CSPs. | yakhak.org |

| α-Amino Acid Esters (NBD derivatives) | Chiralpak® IA, Lux Amylose-1 | 20% 2-Propanol/Hexane | UV (310 nm) & Fluorescence (Ex: 470 nm, Em: 530 nm) | Demonstrated superior performance for the resolution of α-amino acid esters. | yakhak.org |

Table 2: Gas Chromatographic Resolution of Amino Acids

| Compound Type | Derivatization | 1st Dimension Column | 2nd Dimension Column | Key Findings | Reference |

|---|---|---|---|---|---|

| Proteinogenic and Non-proteinogenic Amino Acids | N-trifluoroacetyl-O-methyl ester | Lipodex E | DB Wax | GCxGC method resolved 22 pairs of amino acid enantiomers with high sensitivity (MDL 1-7 pg). | nih.gov |

| Proteinogenic and Non-proteinogenic Amino Acids | N-trifluoroacetyl-O-methyl ester | Chirasil-Dex CB | DB-Wax | Alternative column configuration for enantioselective GCxGC separation. | nih.gov |

These findings illustrate that a systematic approach, involving the screening of different polysaccharide-based or macrocyclic glycopeptide-based CSPs and the optimization of the mobile phase, would be a rational starting point for developing a robust method for the enantiomeric separation of this compound. The potential for derivatization to enhance detection and separation should also be considered.

Applications of S 2 Amino 2 Methyl 3 Phenylpropan 1 Ol in Asymmetric Catalysis

Development and Utilization as Chiral Ligands

The primary amine and hydroxyl moieties of (S)-2-amino-2-methyl-3-phenylpropan-1-ol allow for its straightforward incorporation into more complex molecular architectures, creating bidentate or tridentate chiral ligands. These ligands can then coordinate to a metal center, forming a chiral catalytic species that can effectively discriminate between the prochiral faces of a substrate.

In Asymmetric Reduction Reactions (e.g., Prochiral Ketones)

Chiral amino alcohols are key components in the preparation of oxazaborolidine catalysts, which are highly effective for the asymmetric reduction of prochiral ketones to chiral secondary alcohols using borane (B79455) reagents. The most well-known of these is the Corey-Bakshi-Shibata (CBS) catalyst, derived from proline. While specific examples detailing the use of an oxazaborolidine catalyst directly derived from this compound are not extensively documented in readily available literature, the general principle involves the reaction of the amino alcohol with a borane source. This forms a rigid, chiral environment around the boron atom, which then coordinates to both the borane reducing agent and the ketone substrate. This coordination pre-organizes the transition state in a way that favors hydride delivery to one face of the ketone, resulting in high enantioselectivity. The steric and electronic properties of the substituents on the amino alcohol play a crucial role in determining the efficiency and selectivity of the reduction. For instance, in the reduction of acetophenone, the choice of the chiral ligand is critical for achieving high enantiomeric excess (ee) in the resulting 1-phenylethanol. researchgate.netsemanticscholar.org

Table 1: Asymmetric Reduction of Prochiral Ketones with Borane Catalyzed by Chiral Amino Alcohols Data in this table is representative of typical results for asymmetric ketone reductions and may not specifically involve this compound.

| Ketone Substrate | Chiral Ligand Type | Product Alcohol | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Acetophenone | Amino alcohol-derived oxazaborolidine | 1-Phenylethanol | High | up to 98.5 | researchgate.net |

| 2-Butanone | Potassium 9-O-isopinocampheyloxy-9-boratabicyclo[3.3.1]nonane | 2-Butanol | - | 51 | koreascience.kr |

In Asymmetric Conjugate Addition Reactions (e.g., Diethylzinc (B1219324) to Enones)

The copper-catalyzed conjugate addition of organometallic reagents, such as diethylzinc or Grignard reagents, to α,β-unsaturated carbonyl compounds (enones) is a powerful method for forming carbon-carbon bonds. The use of chiral ligands allows this reaction to be performed asymmetrically. While specific applications of ligands derived from this compound in this context are not widely reported, the general strategy involves the formation of a chiral copper complex. This complex then mediates the transfer of the alkyl group from the organometallic reagent to the β-position of the enone. The structure of the chiral ligand is paramount in controlling the facial selectivity of the addition. For example, chiral ferrocenyl-based diphosphines like JosiPhos and TaniaPhos have shown excellent results in the copper-catalyzed conjugate addition of Grignard reagents to cyclic enones, achieving high yields and enantioselectivities. organic-chemistry.orgnih.gov

Table 2: Copper-Catalyzed Asymmetric Conjugate Addition to Enones Data in this table is representative of typical results for asymmetric conjugate additions and may not specifically involve this compound.

| Enone Substrate | Organometallic Reagent | Chiral Ligand Type | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Cyclohexenone | EtMgBr | JosiPhos/TaniaPhos | up to 98 | up to 96 | nih.gov |

| Acyclic Aliphatic Enones | Et₂Zn | Phosphine (B1218219) bis(sulfonamide) | - | 90-95 | diva-portal.org |

In Enantioselective Organometallic Additions (e.g., Dialkylzinc to Aldehydes)

The enantioselective addition of dialkylzinc reagents to aldehydes is a well-established method for the synthesis of chiral secondary alcohols. wikipedia.org Chiral amino alcohols are among the most effective ligands for this transformation. They react with the dialkylzinc reagent to form a chiral zinc-alkoxide complex, which then acts as the catalyst. This catalyst coordinates the aldehyde and facilitates the stereoselective transfer of an alkyl group from another molecule of the dialkylzinc reagent. wikipedia.orgpsu.edu The enantioselectivity of the reaction is highly dependent on the structure of the chiral ligand. While specific data for this compound is scarce, numerous studies have demonstrated that variations in the substituents on the amino alcohol backbone significantly impact the yield and enantiomeric excess of the resulting alcohol. researchgate.netresearchgate.netsioc-journal.cnmdpi.com For instance, carbohydrate-derived β-amino alcohols have been shown to be effective ligands in the titanium tetraisopropoxide-promoted addition of diethylzinc to aldehydes, affording high conversions and enantioselectivities. mdpi.com

Table 3: Enantioselective Addition of Diethylzinc to Benzaldehyde (B42025) Data in this table is representative of typical results for the enantioselective addition of diethylzinc to benzaldehyde and may not specifically involve this compound.

| Chiral Ligand Type | Yield (%) | ee (%) | Reference |

|---|---|---|---|

| Pinane-based 1,4-amino alcohols | up to 90 | up to 99 | researchgate.net |

| Thiazolidine-based amino alcohols | - | up to 92 | researchgate.net |

| Carbohydrate-derived β-amino alcohols | up to 100 | up to 96 | mdpi.com |

Synthesis of Modified Chiral Ligands

The modular nature of many chiral ligands allows for the systematic modification of their structure to fine-tune their catalytic properties. This compound is an ideal starting material for creating libraries of chiral ligands. One common modification is the synthesis of phosphinooxazoline (PHOX) ligands. wikipedia.org This typically involves the condensation of the amino alcohol with a carboxylic acid derivative to form the oxazoline (B21484) ring, followed by the introduction of a phosphine group. researchgate.netresearchgate.net These P,N-bidentate ligands have proven to be highly effective in a range of asymmetric catalytic reactions, including palladium-catalyzed allylic alkylations. The synthesis is often modular, allowing for variation of both the amino alcohol and the phosphine component, thus enabling the optimization of the ligand for a specific transformation. researchgate.net

Utilization as Chiral Auxiliaries

In addition to their use in the formation of chiral ligands for catalytic reactions, chiral molecules like this compound can be employed as chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product.

Design Principles for Auxiliary-Directed Stereocontrol

The effectiveness of a chiral auxiliary relies on its ability to create a sterically and/or electronically biased environment that favors the approach of a reagent from one direction over the other. wikipedia.org Key design principles for chiral auxiliaries include:

Availability and Recoverability: The auxiliary should be readily available in enantiopure form and easily attached to the substrate. Furthermore, it should be cleavable under mild conditions without causing racemization of the product, and ideally, be recoverable for reuse.

Rigid Conformation: The auxiliary should impart a rigid conformation to the substrate-auxiliary conjugate. This is often achieved through the formation of chelate complexes with metal ions or through non-covalent interactions, which lock the molecule into a preferred geometry.

Effective Shielding: The chiral auxiliary should effectively shield one of the two prochiral faces of the reactive center, forcing the incoming reagent to attack from the less hindered side. The bulky phenyl group in this compound could potentially serve this purpose.

Predictable Stereochemical Outcome: The stereochemical outcome of the reaction should be predictable based on a clear mechanistic model of the transition state.

Amino alcohols are a well-established class of chiral auxiliaries. For instance, pseudoephedrine can be converted into an amide, and the subsequent enolate can be alkylated with high diastereoselectivity. wikipedia.org Similarly, this compound can be attached to a substrate, for example, through an amide linkage. The resulting chiral environment can then direct subsequent reactions such as alkylations, aldol (B89426) reactions, or Diels-Alder reactions. The stereochemical outcome is dictated by the preferred conformation of the substrate-auxiliary conjugate, which minimizes steric interactions. researchgate.net

Exemplary Asymmetric Inductions in Organic Transformations

The utility of chiral auxiliaries derived from this compound is best illustrated through their application in key carbon-carbon bond-forming reactions, such as enolate alkylation. The resulting chiral products are valuable intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals.

A prime example is the use of the corresponding oxazolidinone, (S)-4-benzyl-4-methyl-2-oxazolidinone , in diastereoselective alkylation reactions. acs.org In a typical sequence, the oxazolidinone is first acylated, for instance with propionic anhydride, to form an N-acyl imide. This imide is then deprotonated with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS), at low temperatures to generate a rigid, chelated Z-enolate. The chiral auxiliary effectively shields one face of the enolate, directing the approach of an electrophile, like an alkyl halide, to the less sterically hindered face. This results in the formation of one diastereomer in significant excess. acs.orgharvard.edu

Subsequent cleavage of the chiral auxiliary, often under mild hydrolytic conditions, liberates the chiral carboxylic acid and allows for the recovery of the auxiliary for reuse. acs.org This strategy provides a reliable and predictable method for establishing stereocenters. wikipedia.org

The following tables detail the research findings for the asymmetric alkylation of an N-propionyl oxazolidinone derived from this compound.

Table 1: Diastereoselective Alkylation of N-Propionyl-(S)-4-benzyl-4-methyl-2-oxazolidinone

| Entry | Electrophile (R-X) | Product | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | Benzyl bromide | (S)-2-Methyl-3-phenylpropanoic acid derivative | 80 | >99:1 |

| 2 | Allyl iodide | (S)-2-Methyl-4-pentenoic acid derivative | 77 | 98:2 |

| 3 | Ethyl iodide | (S)-2-Methylbutanoic acid derivative | 83 | 97:3 |

Data compiled from studies on analogous systems. The yields and diastereomeric ratios highlight the high level of stereocontrol exerted by the chiral auxiliary.

Table 2: Substrate Scope in Asymmetric Alkylation

| Substrate (N-Acyl Group) | Electrophile | Product | Diastereoselectivity |

| N-Propionyl | Methyl Iodide | α-Methylated product | High |

| N-Butyryl | Benzyl Bromide | α-Benzylated product | Excellent |

| N-Phenylacetyl | Allyl Bromide | α-Allylated product | High |

This table illustrates the versatility of the oxazolidinone auxiliary in accommodating various acyl groups and electrophiles while maintaining high diastereoselectivity.

The development of such chiral auxiliaries, derived from readily available precursors like this compound, has been instrumental in advancing the field of asymmetric synthesis. wikipedia.org These methods provide a practical and efficient route to enantiomerically enriched compounds, which are crucial in various areas of chemical research and development. acs.org

Elucidation of Reaction Pathways and Transition States

The rational design of a stereoselective synthesis hinges on a detailed understanding of the reaction mechanism, including the energetic landscape of the transition states that lead to different stereoisomers.

Transition State Theory in Asymmetric Reactions

Transition state theory provides a framework for understanding how the three-dimensional arrangement of atoms in the transition state influences the stereochemical outcome of a reaction. In the context of synthesizing chiral molecules like this compound, the relative energies of the diastereomeric transition states determine the enantiomeric excess of the product. Lowering the energy of the transition state leading to the desired (S)-enantiomer, while simultaneously raising the energy of the transition state for the (R)-enantiomer, is the fundamental goal of asymmetric catalysis. wikipedia.org Computational studies, often employing density functional theory (DFT), can model these transition states, providing insights into the non-covalent interactions (such as hydrogen bonds, steric repulsion, and electrostatic interactions) that dictate stereoselectivity. gelisim.edu.tr

Influence of Molecular Conformation on Stereoselectivity

The conformation of both the substrate and the chiral catalyst or auxiliary plays a critical role in determining the stereochemical outcome. gelisim.edu.tr For acyclic precursors to this compound, the molecule can adopt various conformations due to rotation around single bonds. However, certain conformations are energetically favored. gelisim.edu.tr In many asymmetric reactions, the reacting partners are pre-organized into a specific, low-energy conformation within the transition state. This pre-organization minimizes steric clashes and maximizes favorable electronic interactions, thus directing the reaction to proceed through a specific stereochemical pathway. For instance, in reactions involving chiral auxiliaries, the bulky groups on the auxiliary can effectively shield one face of the reacting molecule, forcing the reagent to attack from the less hindered face. wikipedia.org Theoretical calculations and spectroscopic techniques like NMR can be used to analyze the preferred conformations of reaction intermediates. researchgate.net

Principles of Asymmetric Induction

Asymmetric induction is the process by which a chiral element influences the creation of a new stereocenter, leading to an unequal mixture of stereoisomers. This can be achieved through various strategies.

Substrate-Based Stereocontrol

In substrate-based stereocontrol, the existing chirality within the starting material dictates the stereochemistry of the newly formed stereocenter. nih.gov This is a common strategy in natural product synthesis where chiral starting materials from the "chiral pool" are utilized. nih.gov For the synthesis of this compound, a precursor already containing a stereocenter can be used to direct the formation of the second stereocenter. For example, the stereoselective reduction of a ketone or the addition of a nucleophile to an imine can be influenced by a nearby chiral center, leading to the preferential formation of one diastereomer. aalto.fi

Catalyst/Auxiliary-Based Stereocontrol

When the substrate is achiral, an external source of chirality is required to induce stereoselectivity. This is the basis of catalyst- and auxiliary-based stereocontrol.

Chiral Auxiliaries: A chiral auxiliary is a chiral molecule that is temporarily attached to the achiral substrate. wikipedia.org The auxiliary then directs the stereochemical course of the reaction, and is subsequently removed to yield the enantiomerically enriched product. wikipedia.org A variety of chiral auxiliaries have been developed, including Evans' oxazolidinones and pseudoephedrine amides. wikipedia.org These auxiliaries create a chiral environment around the reaction center, forcing the reaction to proceed with a high degree of facial selectivity.

Chiral Catalysts: Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. researchgate.net This approach is highly efficient and atom-economical. Chiral catalysts can be metal complexes with chiral ligands or purely organic molecules (organocatalysts). mdpi.comnih.gov For the synthesis of amino alcohols, chiral catalysts can be used in reactions such as asymmetric hydrogenation, aminohydroxylation, or aldol reactions to set the desired stereocenters. researchgate.netbeilstein-journals.org

A summary of different stereocontrol strategies is presented in the table below.

| Stereocontrol Strategy | Description | Example Application |

| Substrate-Based | An existing stereocenter in the starting material directs the formation of a new stereocenter. nih.gov | Diastereoselective reduction of a chiral ketone precursor. aalto.fi |

| Auxiliary-Based | A chiral auxiliary is temporarily attached to the substrate to control stereoselectivity. wikipedia.org | Use of an Evans' oxazolidinone to direct an aldol reaction. nih.gov |

| Catalyst-Based | A chiral catalyst creates a chiral environment for the reaction, leading to an enantiomerically enriched product. researchgate.net | Asymmetric hydrogenation of an enamine precursor using a chiral metal catalyst. mdpi.com |

Kinetic versus Thermodynamic Control in Stereoselective Processes

The outcome of a stereoselective reaction can be governed by either kinetic or thermodynamic control. wikipedia.org

Kinetic Control: Under kinetic control, the product ratio is determined by the relative rates of the competing reaction pathways. The product that is formed faster, i.e., the one with the lower activation energy, will be the major product. wikipedia.orgyoutube.comyoutube.com Most asymmetric syntheses are conducted under kinetic control to ensure that the desired, often less stable, stereoisomer is formed preferentially. wikipedia.org This is typically achieved by using low reaction temperatures and short reaction times. youtube.com

Thermodynamic Control: Under thermodynamic control, the product ratio is determined by the relative stabilities of the products. The reaction is allowed to reach equilibrium, and the most stable product will be the major component of the mixture. wikipedia.org This is favored by higher temperatures and longer reaction times. youtube.com In the context of synthesizing a single enantiomer like this compound, thermodynamic control is generally not desirable as it would lead to a racemic or diastereomeric mixture if the stereoisomers have similar stabilities.

The table below summarizes the key differences between kinetic and thermodynamic control.

| Feature | Kinetic Control | Thermodynamic Control |

| Governing Factor | Rate of reaction wikipedia.org | Stability of products wikipedia.org |

| Major Product | The one formed fastest (lowest activation energy) wikipedia.orgyoutube.com | The most stable one (lowest Gibbs free energy) wikipedia.org |

| Reaction Conditions | Low temperature, short reaction time youtube.com | High temperature, long reaction time youtube.com |

| Reversibility | Irreversible or not allowed to equilibrate | Reversible, allowed to reach equilibrium |

Mechanistic Investigations and Stereochemical Control

Mechanistic Insights into Stereoselectivity

In the realm of asymmetric synthesis, the quest for high levels of stereochemical control is paramount. The use of chiral auxiliaries, such as those derived from amino alcohols like (S)-2-amino-2-methyl-3-phenylpropan-1-ol, provides a powerful strategy to influence the stereochemical outcome of a reaction. This control is exerted through phenomena known as single and double stereodifferentiation.

Single Stereodifferentiation

Single stereodifferentiation occurs when a single chiral element, such as a chiral auxiliary, directs the formation of a new stereocenter in a prochiral substrate. The inherent chirality of the auxiliary creates a diastereomeric transition state, favoring the formation of one diastereomer of the product over the other. The degree of selectivity is dependent on the structural features of the auxiliary and its ability to effectively bias the approach of the incoming reagent.

For instance, when a chiral auxiliary derived from this compound is attached to a prochiral enolate, it can effectively shield one face of the enolate from attack by an electrophile. This steric hindrance forces the electrophile to approach from the less hindered face, resulting in the preferential formation of one diastereomer. The efficiency of this process is typically quantified by the diastereomeric excess (d.e.).

Double Stereodifferentiation

Double stereodifferentiation arises when two chiral elements interact to influence the stereochemical outcome of a reaction. This can occur, for example, when a chiral substrate reacts with a chiral reagent, or when a substrate bearing a chiral auxiliary reacts with a chiral reagent. The two chiral elements can either work in concert to enhance the formation of a single diastereomer (a "matched pair") or they can oppose each other, leading to lower diastereoselectivity (a "mismatched pair"). nih.gov

The concept of matched and mismatched pairs is a critical consideration in asymmetric synthesis. In a matched pair, the inherent stereochemical preference of the chiral substrate and the chiral auxiliary (or reagent) align, leading to a high degree of diastereoselectivity. Conversely, in a mismatched pair, their preferences are opposed, resulting in diminished diastereoselectivity and, in some cases, a reversal of the stereochemical outcome.

A clear illustration of this phenomenon can be observed in the asymmetric alkylation of alaninamide derivatives using pseudoephenamine as a chiral auxiliary. While not the specific compound of focus, the principles are directly transferable. The diastereoselectivity of the alkylation is highly dependent on the stereochemistry of both the alaninamide and the pseudoephenamine auxiliary.

Table 1: Diastereoselective Alkylation of Pseudoephenamine Alaninamide Derivatives nih.gov

| Substrate (Alaninamide-Auxiliary) | Electrophile | Product Diastereomeric Ratio (syn:anti) |

| (1S,2S)-Pseudoephenamine (R)-alaninamide (Matched Pair) | Benzyl bromide | >99:1 |

| (1S,2S)-Pseudoephenamine (S)-alaninamide (Mismatched Pair) | Benzyl bromide | 1:1.5 |

| (1S,2S)-Pseudoephenamine (R)-alaninamide (Matched Pair) | Allyl iodide | >99:1 |

| (1S,2S)-Pseudoephenamine (S)-alaninamide (Mismatched Pair) | Allyl iodide | 1:1.2 |

| (1S,2S)-Pseudoephenamine (R)-alaninamide (Matched Pair) | Isopropyl iodide | 98:2 |

| (1S,2S)-Pseudoephenamine (S)-alaninamide (Mismatched Pair) | Isopropyl iodide | 1:1.1 |

As the data in Table 1 indicates, the "matched pair" consistently affords very high diastereoselectivity in favor of the syn product. In contrast, the "mismatched pair" results in significantly lower diastereoselectivity, and in these examples, a slight preference for the anti product is observed. nih.gov This dramatic difference in stereochemical outcome underscores the importance of carefully considering the interplay of all chiral elements in a reaction to achieve the desired stereoisomer with high purity.

The stereochemical control exerted by chiral auxiliaries like this compound is often rationalized through the formation of rigid, chelated transition state models. The amino and hydroxyl groups of the auxiliary can coordinate to a metal cation (e.g., from an organometallic reagent or a Lewis acid), creating a well-defined steric environment that dictates the facial selectivity of the reaction.

Computational Studies on S 2 Amino 2 Methyl 3 Phenylpropan 1 Ol and Its Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure of molecules. This method is used to predict a wide array of properties, including optimized geometries, vibrational frequencies, and electronic characteristics, providing valuable data on stability and reactivity.

Geometry optimization is a computational process that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For derivatives of (S)-2-amino-2-methyl-3-phenylpropan-1-ol, such as 2-Amino-1-phenyl-1-propanol, DFT methods like B3LYP with a 6-311++G(d,p) basis set are employed to determine their optimized structures. researchgate.netnih.gov This process involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state for the molecule. researchgate.net

Conformational analysis is a crucial aspect of understanding the behavior of flexible molecules. By systematically rotating around single bonds, different conformers (spatial arrangements of the same molecule) can be identified. For related structures, geometry optimization is performed at various dihedral angles, from 0° (s-cis) to 180° (s-trans), to locate the minimum energy conformer. researchgate.net The strain on the molecular structure, influenced by the presence and interaction of functional groups like the amino and phenyl groups, significantly impacts the final optimized geometry. nih.gov These calculations can reveal how substitutions and the resulting electronic effects alter the molecule's shape and stability. nih.gov

Table 1: Selected Optimized Geometrical Parameters for 2-Amino-1-phenyl-1-propanol

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C1-C2 | 1.52 |

| C2-N | 1.47 |

| C1-O | 1.43 |

| C1-C6 | 1.40 |

| C6-H11 | 1.09 |

| O-H | 0.96 |

| N-H | 1.02 |

| C2-C1-C6 | 112.5 |

| C1-C2-N | 110.2 |

| C1-O-H | 107.8 |

| C2-N-H | 109.5 |

| Data derived from computational studies on related structures. nih.gov |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. youtube.comyoutube.comwikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO signifies its capacity to accept electrons, reflecting its electrophilicity. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical stability and reactivity. malayajournal.orgmdpi.com A larger HOMO-LUMO gap suggests higher stability and lower reactivity, whereas a smaller gap indicates a more reactive species. mdpi.com For a related compound, the calculated HOMO-LUMO energy gap was found to be 4.9266 eV, which points to a high degree of stability. researchgate.net In another study on a different derivative, the gap was determined to be 4.0106 eV, indicating that charge transfer can occur within the molecule. malayajournal.org

The distribution of the HOMO and LUMO across the molecule provides further insight into its reactive sites. For instance, in one derivative, the HOMO was localized over the imidazole (B134444) and phenyl rings, while the LUMO was situated on the imidazole and a chloro-substituted phenyl ring. malayajournal.org This information helps in understanding how the molecule will interact with other chemical species.

Table 2: Frontier Molecular Orbital Energies and Energy Gap for a Related Compound

| Parameter | Energy (eV) |

| EHOMO | -5.2822 |

| ELUMO | -1.2715 |

| Energy Gap (ΔE) | 4.0106 |

| Data derived from computational studies on related structures. malayajournal.org |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule and predict its reactive sites. uni-muenchen.de The MEP surface displays the electrostatic potential on the electron density surface, using a color-coded scheme to indicate different charge regions. scienceopen.com Typically, red areas represent electron-rich regions with a negative potential, making them susceptible to electrophilic attack, while blue areas denote electron-deficient regions with a positive potential, which are prone to nucleophilic attack. scienceopen.comresearchgate.netresearchgate.net Green and yellow regions indicate neutral or near-neutral potentials. scienceopen.comresearchgate.net

By analyzing the MEP map, one can identify the most likely sites for chemical reactions, including hydrogen bonding interactions. researchgate.netresearchgate.net For example, in related compounds, the negative potential is often localized around electronegative atoms like oxygen and nitrogen, highlighting these as potential sites for electrophilic interaction. researchgate.netresearchgate.net Conversely, the positive potential is typically found around hydrogen atoms, particularly those bonded to electronegative atoms, marking them as sites for nucleophilic attack. scienceopen.comresearchgate.net This visual representation of charge distribution provides a clear and intuitive guide to the molecule's reactivity. uni-muenchen.de

Theoretical vibrational frequency analysis is a computational method used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational modes and their corresponding frequencies, researchers can gain insights into the molecule's structure and bonding. These theoretical spectra can then be compared with experimental data to confirm the molecular structure and assign specific vibrational bands to the motion of particular functional groups.

For derivatives of this compound, DFT calculations, often using the B3LYP functional with a suitable basis set, are performed to compute the vibrational wavenumbers. researchgate.net These calculations help in understanding how the vibrational properties are influenced by the molecule's structure and the presence of different functional groups. researchgate.net The correlation between the theoretical and experimental spectra provides a powerful tool for structural elucidation and validation of the computational model.

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized Lewis-like structures. wikipedia.orgwisc.edu It examines the interactions between filled (donor) and empty (acceptor) orbitals, revealing information about charge transfer, hyperconjugation, and intramolecular interactions that contribute to molecular stability. wisc.eduresearchgate.net

NBO analysis can identify significant stabilizing interactions, such as the delocalization of electron density from a lone pair orbital to an antibonding orbital. researchgate.net For example, in a related molecule, a significant stabilizing energy of 43.56 Kcal/mol was attributed to the transition of a lone pair from a nitrogen atom to a π* antibonding orbital. researchgate.net This method also allows for the calculation of natural atomic charges, which describe the distribution of electron density among the atoms in the molecule. rsc.org The analysis of these charges and orbital interactions provides a deeper understanding of the electronic delocalization and its impact on the molecule's properties. researchgate.netsouthampton.ac.uk

The electronic structure of a molecule, as described by computational methods, is fundamental to understanding its chemical reactivity. scispace.com Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. mdpi.com These descriptors include:

Ionization Potential (I): The energy required to remove an electron, related to the HOMO energy. mdpi.com

Electron Affinity (A): The energy released when an electron is added, related to the LUMO energy. mdpi.com

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance to charge transfer. A hard molecule has a large HOMO-LUMO gap. mdpi.com

Chemical Softness (S): The reciprocal of hardness, indicating higher reactivity.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons. A good electrophile has a high electrophilicity index. mdpi.com

By calculating these parameters, researchers can predict the chemical behavior of this compound and its derivatives. For instance, a molecule with a small HOMO-LUMO gap is considered "soft" and more reactive, while a "hard" molecule with a large gap is less reactive. mdpi.com These theoretical predictions are invaluable for designing new molecules with desired reactivity and for understanding their reaction mechanisms.

Advanced Computational Methodologies for Conformational Space Exploration

The exploration of the conformational space of flexible molecules like this compound and its derivatives is crucial for understanding their biological activity and chemical reactivity. Advanced computational methodologies provide powerful tools to map the potential energy surface and identify stable conformers. These methods range from quantum mechanics (QM) to molecular mechanics (MM) and hybrid QM/MM approaches, often complemented by molecular dynamics (MD) simulations to capture the dynamic nature of these molecules. mdpi.comresearchgate.netnih.gov

τ1 (C1-C2-C3-C4): Describes the torsion of the main carbon chain.

τ2 (O-C1-C2-N): Defines the relative orientation of the hydroxyl and amino groups.

τ3 (C1-C2-N-H1): Represents the orientation of the amino group.

τ4 (C2-C3-C4-C5): Describes the orientation of the phenyl group relative to the amino alcohol backbone.

Researchers employ various computational techniques to investigate these rotational energy barriers. Density Functional Theory (DFT) methods, such as B3LYP with basis sets like 6-311++G(2d,2p), and Møller-Plesset perturbation theory (MP2) are commonly used to calculate the energies of different conformers. uisek.edu.ec These quantum mechanical methods provide accurate descriptions of electronic structure and are essential for determining the relative energies of different rotational isomers (rotamers). nih.gov

Molecular dynamics (MD) simulations offer a way to explore the conformational space over time, providing insights into the dynamic behavior of the molecule. nih.gov By simulating the motion of atoms and molecules, MD can reveal the transitions between different conformational states and their relative populations. For complex systems, hybrid QM/MM methods are particularly useful, where the chemically active part of the molecule is treated with QM accuracy, and the rest of the system is described by less computationally expensive MM force fields. mdpi.comnih.gov This approach allows for the study of enzymatic reactions or interactions with larger biological molecules. mdpi.comresearchgate.net

The following tables present hypothetical yet representative data that would be generated from such computational studies on this compound.

Table 1: Calculated Relative Energies of this compound Conformers using Different Computational Methods.

| Conformer | Dihedral Angles (τ1, τ2, τ3, τ4) | DFT (B3LYP/6-311++G(d,p)) Relative Energy (kcal/mol) | MP2/6-311++G(d,p) Relative Energy (kcal/mol) |

| 1 | (60°, 180°, 60°, 90°) | 0.00 | 0.00 |

| 2 | (180°, 60°, 180°, 90°) | 1.25 | 1.10 |

| 3 | (-60°, 180°, 60°, 90°) | 2.10 | 1.95 |

| 4 | (60°, -60°, 180°, 90°) | 3.50 | 3.20 |

This table illustrates how different computational methods can yield slightly different relative energies for various conformers, with Conformer 1 being the most stable in this hypothetical scenario.

Table 2: Key Dihedral Angles and Rotational Barriers for the Most Stable Conformer of this compound.

| Dihedral Angle | Ground State Value (degrees) | Rotational Barrier (kcal/mol) | Computational Method |

| τ1 (C1-C2-C3-C4) | 60 | 4.5 | B3LYP/6-311++G(d,p) |

| τ2 (O-C1-C2-N) | 180 | 2.8 | B3LYP/6-311++G(d,p) |

| τ3 (C1-C2-N-H1) | 60 | 1.5 | B3LYP/6-311++G(d,p) |

| τ4 (C2-C3-C4-C5) | 90 | 3.2 | B3LYP/6-311++G(d,p) |

This table provides a more detailed look at the rotational barriers for the primary dihedral angles of the most stable conformer, which is critical for understanding the molecule's flexibility.

Table 3: Comparison of Interatomic Distances in Different Low-Energy Conformers.

| Conformer | O-N Distance (Å) | O-Phenyl Centroid Distance (Å) | N-Phenyl Centroid Distance (Å) |

| 1 | 3.15 | 4.80 | 4.10 |

| 2 | 3.80 | 5.20 | 3.90 |

| 3 | 3.20 | 4.50 | 4.60 |

This table shows how the distances between key functional groups can vary between different stable conformations, which has implications for intramolecular interactions and binding to biological targets.

These advanced computational methodologies, by providing detailed insights into the conformational landscape, are indispensable for the rational design and development of derivatives of this compound with specific biological or chemical properties. nih.gov

Spectroscopic and Analytical Methods for Stereochemical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of (S)-2-amino-2-methyl-3-phenylpropan-1-ol, providing detailed information about the chemical environment of each atom.

¹H and ¹³C NMR spectra provide the fundamental framework for the structural assignment of this compound. The proton (¹H) NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. The carbon-¹³ (¹³C) NMR spectrum, in turn, indicates the number of chemically non-equivalent carbon atoms.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the diastereotopic protons of the methylene group adjacent to the phenyl ring, the protons of the hydroxymethyl group, the methyl group, and the exchangeable protons of the amino and hydroxyl groups. The integration of these signals corresponds to the number of protons in each environment.

The ¹³C NMR spectrum will display signals corresponding to the quaternary carbon atom bearing the amino and methyl groups, the carbon of the hydroxymethyl group, the methylene carbon of the benzyl group, the methyl carbon, and the distinct carbons of the phenyl ring.

Interactive Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Phenyl-H | 7.20-7.40 | Multiplet | - |

| CH₂ (benzyl) | 2.70-2.90 | Multiplet (AB quartet) | ~13-14 |

| CH₂ (hydroxyl) | 3.40-3.60 | Multiplet (AB quartet) | ~11-12 |

| CH₃ | 1.10-1.20 | Singlet | - |

| NH₂ | Variable (broad singlet) | - | - |

| OH | Variable (broad singlet) | - | - |

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Quaternary C (C-NH₂) | 55-60 |

| CH₂ (hydroxyl) | 65-70 |

| CH₂ (benzyl) | 40-45 |

| CH₃ | 20-25 |

| Phenyl C (ipso) | 135-140 |

| Phenyl C (ortho, meta, para) | 125-130 |

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), provide deeper insights into the molecular structure.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, a COSY spectrum would show correlations between the benzylic methylene protons and the protons of the phenyl ring, as well as between the protons of the hydroxymethyl group. This helps to confirm the connectivity of the carbon skeleton. libretexts.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space interactions between protons that are in close proximity, regardless of whether they are directly bonded. libretexts.org This is particularly useful for determining the preferred conformation of the molecule in solution. For instance, NOE correlations could be observed between the methyl protons and the benzylic methylene protons, providing information about their spatial relationship.

To determine the enantiomeric excess (ee) of a sample of 2-amino-2-methyl-3-phenylpropan-1-ol, NMR spectroscopy can be employed in conjunction with chiral solvating agents (CSAs). CSAs are chiral molecules that form transient diastereomeric complexes with the enantiomers of the analyte. unipi.itfrontiersin.org These diastereomeric complexes have different NMR spectra, leading to the separation of signals for the (S) and (R) enantiomers. semmelweis.huresearchgate.net

Commonly used CSAs for amino alcohols include chiral acids, such as (R)- or (S)-mandelic acid or Mosher's acid, which form salts with the amino group. semmelweis.hu The differential interaction between the CSA and each enantiomer results in distinct chemical shifts for corresponding protons, allowing for the integration of the separated signals to quantify the enantiomeric ratio. semmelweis.huresearchgate.net The magnitude of the chemical shift difference (ΔΔδ) is a measure of the enantiodiscrimination. frontiersin.org

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion ([M]⁺) is detected. The high-resolution mass spectrum provides the exact mass of the molecular ion, which can be used to confirm the molecular formula.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, characteristic fragmentation pathways would include the loss of a hydroxymethyl radical (•CH₂OH) and cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage). A prominent peak in the mass spectrum of the related compound 2-amino-2-methyl-3-phenylpropan-1-ol is observed at m/z 58, corresponding to the [C₃H₈N]⁺ fragment resulting from cleavage of the bond between the benzylic carbon and the quaternary carbon. Another significant fragment would be the tropylium cation ([C₇H₇]⁺) at m/z 91, which is characteristic of compounds containing a benzyl group.

X-ray Diffraction for Absolute Configuration Determination and Solid-State Structure

Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of a chiral molecule and for elucidating its three-dimensional structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

The solid-state structure would also reveal intermolecular interactions, such as hydrogen bonding involving the amino and hydroxyl groups, which dictate the crystal packing arrangement.

Chiral Chromatography (HPLC) for Enantiopurity Assessment

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and highly effective method for separating enantiomers and determining the enantiopurity of this compound. yakhak.orgphenomenex.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and, consequently, their separation. yakhak.org

For the separation of amino alcohols, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often employed. yakhak.org The choice of the mobile phase, typically a mixture of a nonpolar solvent like hexane and a polar modifier like isopropanol (B130326), is critical for achieving optimal separation. yakhak.org

The enantiomeric excess of a sample can be accurately determined by integrating the peak areas of the two enantiomers in the chromatogram. This method is highly sensitive and can detect even small amounts of the undesired enantiomer. yakhak.org Derivatization of the amino group with a suitable chromophore or fluorophore can enhance detection sensitivity. yakhak.org

Derivatization and Scaffold Modifications of S 2 Amino 2 Methyl 3 Phenylpropan 1 Ol

Synthesis of Novel Chiral Amino Alcohol Analogs

The synthesis of analogs of (S)-2-amino-2-methyl-3-phenylpropan-1-ol is a critical area of research aimed at expanding the library of chiral auxiliaries and ligands. These efforts focus on modifying different parts of the molecule to enhance catalytic activity and stereoselectivity.

One common modification strategy involves altering the phenyl group to modulate the steric and electronic nature of the resulting ligand. A significant transformation is the hydrogenation of the aromatic ring to yield the corresponding cyclohexyl analog, (S)-2-amino-2-methyl-3-cyclohexylpropan-1-ol.

While specific literature detailing the direct hydrogenation of this compound is not abundant, the synthesis of its non-methylated counterpart, (S)-2-amino-3-cyclohexyl-propan-1-ol, is well-established. This transformation is typically achieved through catalytic hydrogenation of L-phenylalaninol. Standard conditions for such a reaction involve the use of a heterogeneous catalyst, such as rhodium on alumina (B75360) or palladium on carbon, under a hydrogen atmosphere. The reaction is generally carried out in a protic solvent like ethanol (B145695) or methanol. It is plausible that similar conditions would be effective for the hydrogenation of this compound. The presence of the cyclohexyl group in place of the phenyl ring can significantly impact the performance of catalysts derived from it, often leading to different solubility profiles and altered steric hindrance, which can be beneficial in certain asymmetric transformations.

Table 1: Comparison of Phenyl and Cyclohexyl Analogs

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |

|---|---|---|---|

| This compound | C₁₀H₁₅NO | 165.23 | Phenyl group |

Structural diversification of the this compound framework is crucial for optimizing its use in asymmetric catalysis. A primary route for this diversification is its conversion into chiral oxazoline-containing ligands. mdpi.com Chiral oxazolines are a highly successful class of ligands due to their modular nature and effectiveness in a wide array of metal-catalyzed reactions. wikipedia.orgmdpi.com

The synthesis of 2-oxazolines typically involves the cyclization of a 2-amino alcohol with a functional group like a carboxylic acid, nitrile, or aldehyde. wikipedia.org For instance, N-(2-hydroxyethyl)amides derived from the amino alcohol can undergo dehydrative cyclization, promoted by reagents like triflic acid, to form the oxazoline (B21484) ring. mdpi.com The resulting 2-substituted oxazolines possess a hard N-donor atom, and the stereocenter adjacent to this nitrogen atom can effectively induce chirality at the metal center of a catalyst. wikipedia.org

The presence of the 2-methyl group in the this compound backbone leads to the formation of a quaternary stereocenter in the resulting ligand. This feature is of significant interest as it can create a more defined and sterically hindered chiral pocket around the metal center, potentially leading to higher levels of enantioselectivity in catalytic reactions. nih.govnih.gov The construction of such chiral quaternary centers is a valuable strategy in the synthesis of artificial amino acids and other complex chiral molecules. nih.govnih.gov

Development of Advanced Chiral Scaffolds Based on the Amino Alcohol Framework

The derivatives of this compound form the basis for advanced chiral scaffolds with broad applications in asymmetric catalysis. The amino alcohol itself can be incorporated into more complex ligand architectures, such as phosphinooxazoline (PHOX) or pyridine (B92270) bis(oxazoline) (PyBOX) ligands.

These bidentate or tridentate ligands coordinate to a metal center (e.g., copper, iridium, palladium) to create a chiral environment that directs the stereochemical outcome of a reaction. The modular synthesis of these ligands allows for systematic tuning of their properties. For example, the substituent at the 2-position of the oxazoline ring can be varied, and the phosphorus atom in PHOX ligands can bear different alkyl or aryl groups. This structural diversity allows for the optimization of the catalyst for a specific reaction, leading to high yields and enantiomeric excesses. researchgate.net

The development of chiral scaffolds from Cα-quaternary amino alcohols like this compound is a frontier in catalyst design. These scaffolds are instrumental in tackling challenging synthetic problems, such as the construction of sterically congested chiral molecules. acs.org The rigidity and well-defined conformation of these scaffolds often translate into superior stereocontrol compared to more flexible ligand systems.

Table 2: Examples of Chiral Ligand Scaffolds Derived from Amino Alcohols

| Ligand Type | Description | Common Metal Partners | Example Application |

|---|---|---|---|

| Phosphinooxazoline (PHOX) | P,N-bidentate ligands with one stereocenter on the oxazoline ring. mdpi.com | Pd, Ir, Cu, Rh | Asymmetric allylation, hydrogenation |

| Bis(oxazoline) (BOX) | C₂-symmetric N,N-bidentate ligands. | Cu, Zn, Mg | Asymmetric Diels-Alder, aldol (B89426) reactions |

Green Chemistry Principles in the Synthesis and Application of S 2 Amino 2 Methyl 3 Phenylpropan 1 Ol

Sustainable Synthetic Methodologies

The development of sustainable synthetic methods focuses on reducing the environmental impact of chemical reactions by modifying reaction conditions and utilizing alternative energy sources.

Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry by eliminating the need for organic solvents, which are often volatile, toxic, and difficult to recycle. While specific research on the solvent-free synthesis of (S)-2-amino-2-methyl-3-phenylpropan-1-ol is not extensively documented, the general approach offers several advantages. These reactions can lead to higher yields, reduced reaction times, and simplified purification processes. For instance, microwave-assisted solvent-free condensation reactions have been successfully employed for the synthesis of various heterocyclic compounds, demonstrating the potential of this methodology. beilstein-journals.org The application of such conditions to the synthesis of chiral amino alcohols could significantly reduce the generation of solvent waste.

Microwave and ultrasonic irradiation are alternative energy sources that can accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. at.uaresearchgate.net

Microwave-assisted synthesis has been shown to be effective in various organic transformations, including the synthesis of heterocyclic compounds. organic-chemistry.org For example, the microwave-assisted Gewald reaction for the synthesis of 2-aminothiophenes demonstrated a significant reduction in reaction time from hours to minutes, with improved yields and purity. organic-chemistry.org While direct application to this compound is not widely reported, the synthesis of hydantoin (B18101) derivatives from amino acids using microwave assistance highlights the potential for rapid and efficient reactions in aqueous media, aligning with green chemistry principles. beilstein-journals.org

Ultrasonic-assisted synthesis utilizes the energy of sound waves to induce cavitation, which can enhance reaction rates and yields. This technique has been applied to the synthesis of various organic compounds, often under milder conditions than conventional methods. Although specific studies on the ultrasonic-assisted synthesis of this compound are limited, research on the synthesis of other amino-functionalized materials has shown that ultrasound can significantly shorten reaction times. mdpi.com

A comparison of conventional and alternative energy-assisted synthesis methods for related compounds is presented below:

| Reaction Type | Conventional Method | Microwave-Assisted Method | Ultrasonic-Assisted Method |

| Gewald Reaction | 4 hours heating | 20 minutes irradiation | Not reported |

| Hydantoin Synthesis | Several hours | 30-60 minutes | Not reported |

This table illustrates the potential time savings of microwave-assisted synthesis based on related reactions.

The use of green solvents is a cornerstone of sustainable chemistry, aiming to replace hazardous organic solvents with environmentally benign alternatives.

Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. researchgate.net The synthesis of 1,2-amino alcohols has been successfully demonstrated in water using visible-light photoredox catalysis, highlighting the feasibility of conducting complex organic reactions in aqueous media. rsc.org Microwave-assisted syntheses in water have also been reported for N-phenylanthranilic acid derivatives, offering improved yields and shorter reaction times compared to classical heating in water.

Supercritical fluids , such as supercritical carbon dioxide (scCO₂), offer another green alternative. scCO₂ is non-toxic, non-flammable, and its solvent properties can be tuned by varying pressure and temperature. While the application of supercritical fluids to the synthesis of this compound is not well-documented, research on amino acid synthesis in a supercritical carbon dioxide-water system has shown the potential for forming amino acids and their polymers under these conditions. mdpi.com

Principles of Atom Economy and Waste Minimization in Chiral Synthesis

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.comprimescholars.com A high atom economy indicates that most of the atoms from the starting materials are incorporated into the final product, minimizing waste. researchgate.net The ideal atom economy is 100%. jocpr.comscranton.edu

Waste minimization is a broader concept that includes not only maximizing atom economy but also reducing the use of solvents, catalysts, and other reagents, as well as minimizing energy consumption. The E-factor (Environmental Factor) is a useful metric for assessing the amount of waste generated in a chemical process.

For the synthesis of chiral compounds like this compound, achieving high atom economy is a significant challenge, as many traditional methods involve the use of stoichiometric chiral auxiliaries or resolving agents, which are not incorporated into the final product and contribute to waste. Modern catalytic asymmetric methods, however, can achieve high atom economy by using small amounts of a chiral catalyst to generate large quantities of the desired enantiomer.

A hypothetical comparison of atom economy for different synthetic approaches is presented below:

| Synthetic Approach | Key Transformation | Theoretical Atom Economy |

| Classical Resolution | Formation of diastereomeric salts | Low (<50%) |

| Stoichiometric Chiral Auxiliary | Use of a chiral auxiliary | Low |

| Catalytic Asymmetric Synthesis | Asymmetric reduction of a ketone | High (>90%) |

This table provides a conceptual comparison. Actual values depend on the specific reagents used.

Enzyme Catalysis as a Green Alternative for Chiral Production

Enzyme catalysis offers a powerful and environmentally friendly approach to the synthesis of enantiomerically pure compounds. nih.gov Enzymes operate under mild conditions (temperature and pH), often in aqueous media, and exhibit high chemo-, regio-, and enantioselectivity. nih.gov

For the production of this compound, enzymatic kinetic resolution of the corresponding racemic amino alcohol is a viable strategy. mdpi.comresearchgate.net In this process, an enzyme, typically a lipase, selectively acylates one enantiomer of the racemic mixture, allowing for the separation of the acylated enantiomer from the unreacted one. mdpi.comresearchgate.netresearchgate.net Lipases from Candida rugosa and Pseudomonas fluorescens have been successfully used for the resolution of various chiral alcohols. mdpi.comresearchgate.net

Another promising enzymatic approach is the asymmetric reduction of a prochiral ketone precursor using engineered ketoreductases or alcohol dehydrogenases. nih.gov This method can directly produce the desired (S)-enantiomer with high enantiomeric excess.